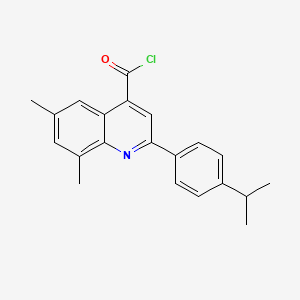
2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
説明
2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a potent inducer of human lymphocytes. It has been shown to be clastogenic and mutagenic, inducing DNA lesions in vitro . This compound induces the production of reactive oxygen species .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic substitution reactions . For example, the nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound . The function of a catalyst is to generate an electrophilic substituting agent from the given reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopy . The position of the -OH absorption for alcohols and phenols can be easily determined through the addition a few drops of deuterium oxide, D2O to the NMR sample tube .Chemical Reactions Analysis
Electrophilic aromatic substitution is a common reaction involving aromatic rings . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in safety data sheets . For example, 4-Isopropylphenyl isocyanate is a white solid with a melting point of 62 °C and a boiling point of 230 °C .科学的研究の応用
-
Antibacterial and Antioxidant Activities
- Field : Medicinal Chemistry
- Application : Eugenol derivatives, which are structurally similar to your compound, have been synthesized and evaluated for their antibacterial and antioxidant activities .
- Method : The derivatives were produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids .
- Results : The derivatives showed promising antibacterial potential, including a lower minimum inhibitory concentration of 500 μg/mL than eugenol (1000 μg/mL). They were also active against bacterial strains (Escherichia coli, Staphylococcus aureus) that eugenol itself showed no activity .
-
Synthesis of Thiophene-Based Polymers
- Field : Polymer Chemistry
- Application : Thiophene-based conjugated polymers have been synthesized for electronic and optoelectronic applications .
- Method : Nickel- and palladium-based protocols are used for the synthesis of these polymers. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies .
- Results : These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
-
Synthesis and Antimicrobial Activity of New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines
- Field : Medicinal Chemistry
- Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and evaluated for their antimicrobial activity .
- Method : The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
-
Synthesis of Regioregular Thiophene-Based Conjugated Polymers for Electronic and Optoelectronic Applications
- Field : Polymer Chemistry
- Application : Thiophene-based conjugated polymers have been synthesized for a wide range of applications such as field-effect transistors, plastic solar cells, light emitting diodes and conductive polymers .
- Method : Nickel- and palladium-based protocols are used for the synthesis of these polymers. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies .
- Results : These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
-
Synthesis of 2-(4-isobutylphenyl)propionic acid
- Field : Organic Chemistry
- Application : 2-(4-isobutylphenyl)propionic acid is a compound structurally similar to your compound and is used in the synthesis of ibuprofen, a common over-the-counter pain reliever .
- Method : The synthesis involves a multi-step process starting with the chloromethylation of benzene or an alkylbenzene .
- Results : The process results in pure 2-(4-isobutylphenyl)propionic acid in good yield .
-
Synthesis of Heterocyclic Compounds
- Field : Medicinal Chemistry
- Application : Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds .
- Method : The compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Safety And Hazards
特性
IUPAC Name |
6,8-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-12(2)15-5-7-16(8-6-15)19-11-18(21(22)24)17-10-13(3)9-14(4)20(17)23-19/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWZRGHSWQAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



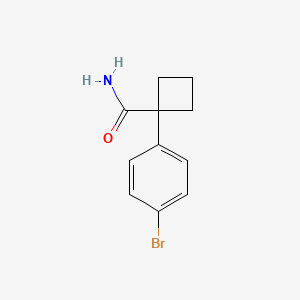
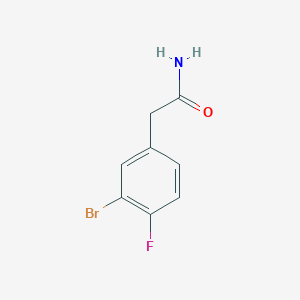
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)
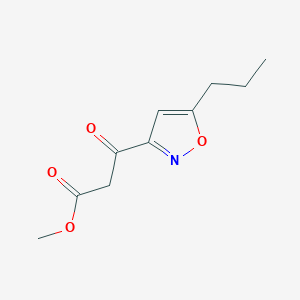
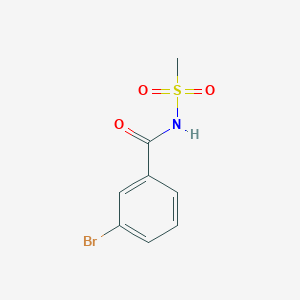
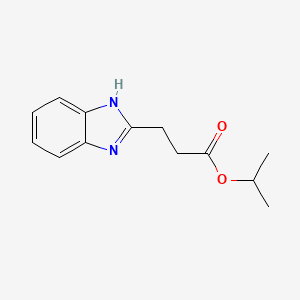
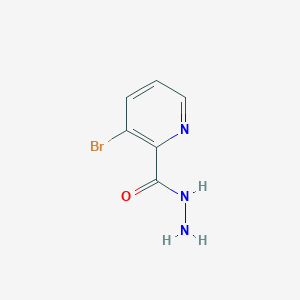
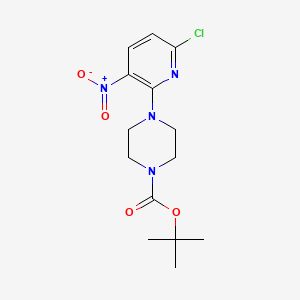
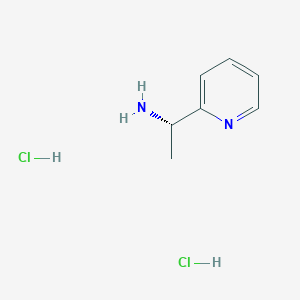
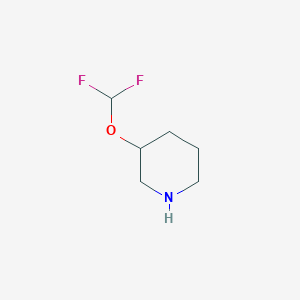
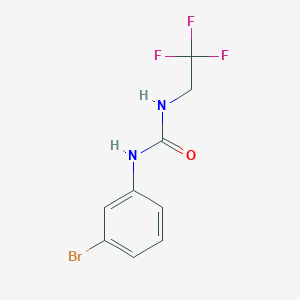
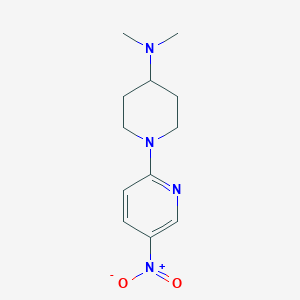
![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)
![5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1393823.png)